molecular formula C9H14N2O2 B1376523 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine CAS No. 1521100-22-0

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B1376523
CAS No.: 1521100-22-0
M. Wt: 182.22 g/mol
InChI Key: HNEFFJVOCXSQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is unique due to the presence of the methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2,2-dimethoxy-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEFFJVOCXSQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CN=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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